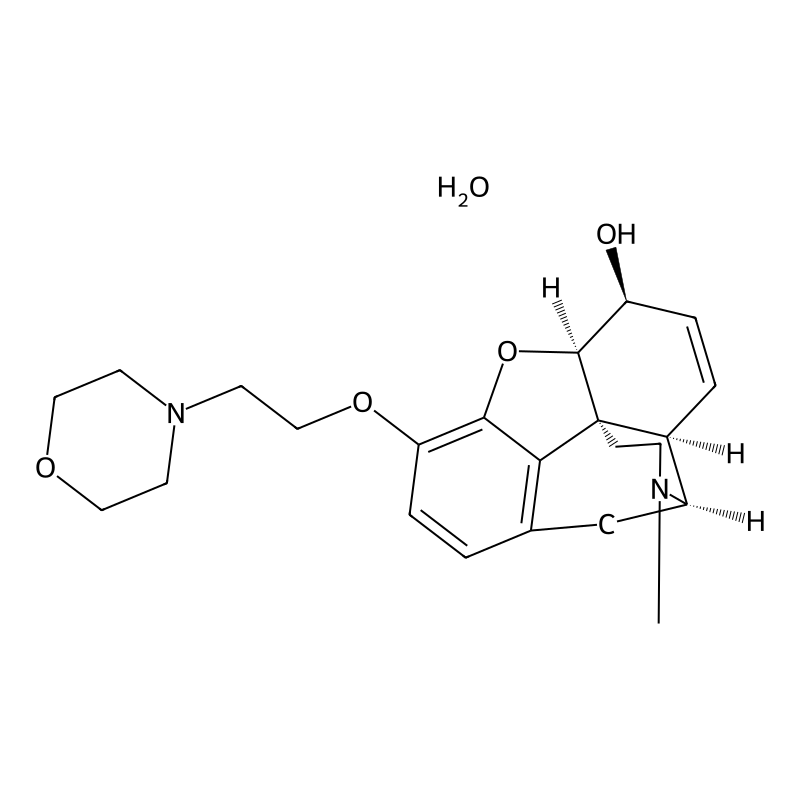

Pholcodine monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pholcodine monohydrate is an opioid cough suppressant, primarily used to alleviate non-productive coughs associated with upper respiratory tract infections. It is chemically classified as a morphinan derivative and is known for its mild sedative effects, though it exhibits little to no analgesic properties. The chemical formula for pholcodine monohydrate is , and it has a molecular weight of approximately 398.5 g/mol .

Pholcodine acts primarily on the central nervous system by suppressing the cough reflex through a direct effect on the cough center located in the medulla oblongata. Its action may last for about 4 to 5 hours following oral administration .

Pholcodine undergoes several metabolic transformations within the body. The primary metabolic pathways include:

- N-dealkylation: This process leads to the formation of various metabolites, including morphine as a minor metabolite.

- Conjugation: Pholcodine is conjugated in the liver, resulting in various conjugated metabolites that are excreted via urine.

- Hydrolysis: This reaction contributes to the breakdown of pholcodine into simpler components, which are then further metabolized or excreted .

The elimination half-life of pholcodine ranges from 32 to 43 hours, indicating a slow metabolism and prolonged presence in the body .

Pholcodine exhibits significant biological activity as an antitussive agent. It primarily works by:

- Suppressing Cough Reflex: It reduces the sensitivity of the cough center in the brain, thereby diminishing the urge to cough.

- Sedative Effects: While it has mild sedative properties, pholcodine does not produce euphoric effects typical of stronger opioids. Its sedative effects may be enhanced when taken with other central nervous system depressants .

Pholcodine can be synthesized through several methods, commonly starting from codeine or morphine derivatives. The general synthesis involves:

- Alkylation: A morphinan derivative is alkylated with an ethylene glycol derivative.

- Hydroxylation: The resulting compound undergoes hydroxylation to introduce functional groups necessary for its biological activity.

- Hydration: The final product is crystallized as pholcodine monohydrate by incorporating water molecules into its structure .

The synthesis process emphasizes maintaining purity and controlling polymorphic forms to ensure consistent pharmacological properties.

Pholcodine monohydrate is primarily utilized in:

- Cough Suppressants: It is included in various formulations aimed at treating dry coughs.

- Sedatives: Due to its mild sedative effects, it may be used in combination therapies for patients requiring relief from anxiety or agitation related to respiratory illnesses.

- Research: Pholcodine serves as a model compound in studies investigating opioid receptor interactions and cough reflex mechanisms .

Pholcodine has several notable interactions with other substances:

- Central Nervous System Depressants: The sedative effects can be significantly enhanced when combined with alcohol, barbiturates, or other narcotic analgesics .

- Monoamine Oxidase Inhibitors: Concurrent use can lead to hypertensive crises; thus, it is contraindicated within 14 days of MAOI treatment .

- Neuromuscular Blocking Agents: Previous exposure to pholcodine can increase the risk of anaphylaxis during surgeries requiring these agents .

Monitoring for adverse reactions and adjusting dosages accordingly are crucial when prescribing pholcodine.

Pholcodine monohydrate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Codeine | Pain relief, cough suppression | Stronger analgesic properties compared to pholcodine | |

| Dextromethorphan | Cough suppressant | Non-opioid; acts on different pathways | |

| Morphine | Pain relief | Potent analgesic; higher addiction potential | |

| Buprenorphine | Pain management | Partial agonist; used in addiction treatments |

Pholcodine's uniqueness lies in its specific action as a mild antitussive with minimal analgesic effects compared to stronger opioids like morphine and codeine. Its lower addiction liability makes it a safer alternative for managing coughs without significant risk of dependence .